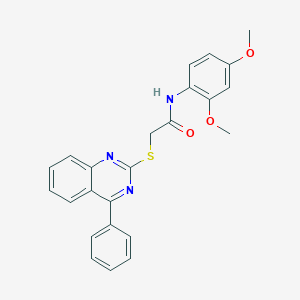

![molecular formula C23H23N3O2 B368581 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide CAS No. 942864-40-6](/img/structure/B368581.png)

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a crucial part of many pharmacologically active molecules and has been the subject of extensive research due to its diverse pharmacological activities .

Synthesis Analysis

The synthesis of various benzimidazole usually proceeds through two steps . First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Applications De Recherche Scientifique

Pharmaceuticals

Benzimidazole derivatives are known for their wide range of pharmaceutical applications, including acting as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics . Given the structural similarity, the compound may also exhibit similar bioactivities.

Material Science

These derivatives have been used in material science for chemosensing, crystal engineering, fluorescence applications, and corrosion science . The compound could potentially be applied in these areas due to its benzimidazole core.

Agriculture

Benzimidazole compounds have applications in agriculture, possibly as pesticides or growth regulators due to their biological activity .

Dyes and Pigments

The benzimidazole moiety is an important intermediate in the synthesis of dyes and pigments . The compound could be explored for its colorimetric properties.

Electronics and Technology

These derivatives are also utilized in electronics and technology, which may include applications in organic light-emitting diodes (OLEDs) or as conductive materials .

Catalysis

Benzimidazole derivatives can act as ligands for asymmetric catalysis , suggesting potential use of the compound in catalytic processes.

Antimicrobial Activity

Some benzimidazole derivatives have shown potent antimicrobial activity , indicating that the compound could be researched for use against microbial infections.

Antiretroviral Activity

Specific benzimidazole systems have demonstrated potent antiretroviral activity comparable with standards against both wild and mutant strains of HIV-1 RT , suggesting a possible application area for the compound.

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. The benzimidazole moiety, a key component of this compound, has been associated with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Orientations Futures

Propriétés

IUPAC Name |

N-[1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-6,8-10,12-14,16-17H,7,11,15H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABOUMSLHNGOPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-acetyl-7'-methyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368498.png)

![N-{3'-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368500.png)

![3-hydroxy-5-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368503.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-propyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B368507.png)

![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368509.png)

![N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368511.png)

![N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368512.png)

![N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368515.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)